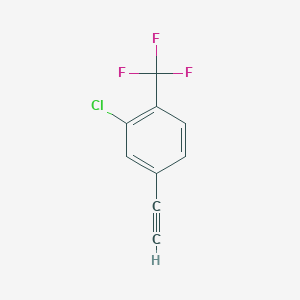

2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 2229409-91-8 . It has a molecular weight of 204.58 . It is in liquid form .

Molecular Structure Analysis

The InChI code for “2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene” is 1S/C9H4ClF3/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h1,3-5H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical form of “2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene” is liquid . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Aggregation-Induced Emission and Explosive Detection

One study focused on the synthesis of a hyperbranched conjugated poly(tetraphenylethene) via the polymerization of tetraphenylethene-containing diyne, which demonstrates a novel phenomenon of aggregation-induced or enhanced emission. This property is exploited for fluorescent photopatterning, optical limiting, and notably, as a fluorescent chemosensor for explosive detection, suggesting its promising application in security and environmental monitoring (Hu et al., 2012).

Chemical Functionality in Porous Materials

Research on molecular variants of 1,3,5-tris(4-ethynylbenzonitrile)benzene with silver triflate demonstrated a pseudohexagonal porous structure adaptable by pendant groups modification. This versatility in chemical functionality and pore size adjustment signifies its potential in catalysis, separation processes, and chemical sensors development, underscoring the structural and functional diversity achievable with components like 2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene (Kiang et al., 1999).

Catalysis and Synthesis Enhancements

Another application highlighted the use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride as a potent reagent combination for converting thioglycosides to glycosyl triflates and forming diverse glycosidic linkages. This showcases the compound's role in facilitating complex chemical transformations, offering a robust method for glycosylation, a critical step in the synthesis of various biologically active molecules (Crich and Smith, 2001).

Electrophilic Trifluoromethylation

The catalytic activity of methyltrioxorhenium for the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds using 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one illustrates the strategic use of 2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene in synthesizing trifluoromethylated compounds. This reaction is pivotal in pharmaceuticals and agrochemicals production, where the introduction of a trifluoromethyl group can significantly alter a molecule's biological activity (Mejía & Togni, 2012).

Electrochromic Materials

Electrochromic metal complex nanosheets synthesized from 1,3,5-tris(4-(2,2':6',2″-terpyridyl)phenyl)benzene or 1,3,5-tris((2,2':6',2″-terpyridyl)ethynyl)benzene and Fe(2+) or Co(2+) offer insights into the development of novel electrochromic devices. These materials change color upon electrical charging, indicating potential for use in smart windows, displays, and low-energy electronic devices. The research demonstrates the compound's utility in constructing nanoscale structures with unique optical and electronic properties (Takada et al., 2015).

Safety and Hazards

The safety information for “2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene” includes several hazard statements: H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name |

2-chloro-4-ethynyl-1-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRYFQVFAHHWFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

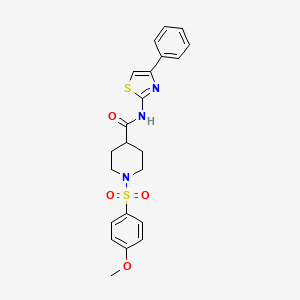

![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;1-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B2881230.png)

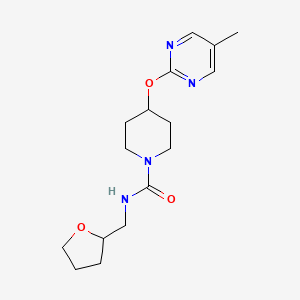

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2881232.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2881237.png)

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881240.png)

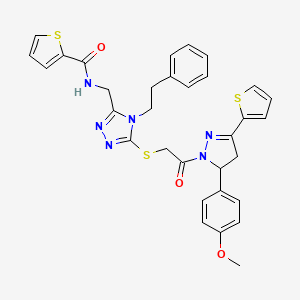

![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B2881244.png)

![6-[[4-(3-methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2881245.png)

![(3AR,4S,5R,6aS)-5-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B2881250.png)

![4-methyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2881251.png)